ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 40963-86-8
VCID: VC21533928
InChI: InChI=1S/C18H23BrN2O4/c1-4-25-18(22)17-12-9-16(23-3)13(19)10-14(12)20(2)15(17)11-21-5-7-24-8-6-21/h9-10H,4-8,11H2,1-3H3
SMILES: CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCOCC3
Molecular Formula: C18H23BrN2O4
Molecular Weight: 411.3g/mol

ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

CAS No.: 40963-86-8

Cat. No.: VC21533928

Molecular Formula: C18H23BrN2O4

Molecular Weight: 411.3g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate - 40963-86-8

Specification

CAS No. 40963-86-8
Molecular Formula C18H23BrN2O4
Molecular Weight 411.3g/mol
IUPAC Name ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate
Standard InChI InChI=1S/C18H23BrN2O4/c1-4-25-18(22)17-12-9-16(23-3)13(19)10-14(12)20(2)15(17)11-21-5-7-24-8-6-21/h9-10H,4-8,11H2,1-3H3
Standard InChI Key MNEFLFFSUUKWMU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCOCC3
Canonical SMILES CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCOCC3

Introduction

Chemical Identity and Structural Properties

Ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate is a complex organic molecule characterized by its indole core with multiple functional groups attached at specific positions. This compound has been assigned the CAS registry number 40963-86-8 and is cataloged in chemical databases for research purposes. With a molecular formula of C18H23BrN2O4, this compound has a calculated molecular weight of 411.3 g/mol, which places it in the mid-range molecular weight category for small molecule research compounds .

The structural characterization of this compound reveals a complex architecture built around an indole scaffold. The specific substitution pattern includes a bromine atom at the 6-position, a methoxy group at the 5-position, a methyl group at the 1-position, and a morpholin-4-ylmethyl group attached to the 2-position of the indole ring. Additionally, it features an ethyl ester group (ethyl carboxylate) at the 3-position, contributing to its potential reactivity and binding capabilities. This precise arrangement of functional groups creates a unique three-dimensional structure with specific electronic and steric properties.

Identification Parameters and Molecular Descriptors

For accurate identification and characterization purposes, this compound has been assigned several standardized molecular descriptors. These identifiers are crucial for database integration and cross-referencing in chemical research.

ParameterValue
CAS Number40963-86-8
Molecular FormulaC18H23BrN2O4
Molecular Weight411.3 g/mol
IUPAC Nameethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)indole-3-carboxylate
PubChem Compound ID1069101
Standard InChIInChI=1S/C18H23BrN2O4/c1-4-25-18(22)17-12-9-16(23-3)13(19)10-14(12)20(2)15(17)11-21-5-7-24-8-6-21/h9-10H,4-8,11H2,1-3H3
Standard InChIKeyMNEFLFFSUUKWMU-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCOCC3

Structural Analysis and Functional Groups

The molecular architecture of ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate demonstrates a complex interplay of functional groups strategically positioned around the indole core. This section examines the structural features that define this compound and contribute to its chemical behavior and potential biological activities.

Indole Core and Key Substituents

The fundamental structural unit of this compound is the indole heterocycle, which consists of a benzene ring fused to a pyrrole ring. This bicyclic aromatic system serves as the scaffold to which various functional groups are attached. The indole nucleus is widely recognized in medicinal chemistry for its presence in numerous bioactive compounds and pharmaceuticals.

The substituents on the indole ring system include:

  • A bromine atom at position 6, which introduces a halogen functionality that can influence both electronic properties and molecular interactions

  • A methoxy group (-OCH3) at position 5, contributing to hydrogen bonding potential and modulating electronic density

  • A methyl group at the nitrogen atom in position 1, affecting the basicity of the nitrogen and potentially altering binding interactions

  • A morpholin-4-ylmethyl group at position 2, introducing a basic nitrogen-containing heterocycle that can participate in hydrogen bonding and electrostatic interactions

  • An ethyl carboxylate group at position 3, providing an ester functionality with potential for hydrogen bond acceptance and further derivatization

This particular arrangement of functional groups creates a unique three-dimensional structure with specific electronic and steric properties that may contribute to its potential biological activity or chemical reactivity.

Morpholine Moiety and Its Significance

  • The tertiary amine of the morpholine introduces a basic center that can be protonated under physiological conditions

  • The oxygen atom in the morpholine ring serves as a hydrogen bond acceptor

  • The morpholine ring adopts a chair conformation, projecting its functional groups in specific spatial orientations

  • The methylene linker between the indole and morpholine provides rotational flexibility

These characteristics make the morpholine-containing compounds particularly interesting in medicinal chemistry, as they often exhibit favorable pharmacokinetic properties and can engage in specific interactions with biological targets.

Comparative Analysis with Structurally Related Compounds

Understanding the structural relationship between ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate and similar compounds provides valuable insights into structure-activity relationships and potential applications. This section examines structurally related compounds and highlights key similarities and differences.

Comparison with Piperidine Analog

A closely related compound to our target molecule is ethyl 6-bromo-5-methoxy-1-methyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate, which differs only in the heterocyclic amine component . While our target compound contains a morpholine ring (with an oxygen atom in the six-membered ring), this analog features a piperidine ring (a six-membered ring containing only carbon atoms and one nitrogen) .

FeatureTarget Compound (Morpholine Derivative)Related Compound (Piperidine Derivative)
Molecular FormulaC18H23BrN2O4C19H25BrN2O3
Molecular Weight411.3 g/mol409.3 g/mol
Heterocyclic AmineMorpholine (contains O atom)Piperidine (no O atom)
PubChem CID1069101661478

This subtle structural difference between the morpholine and piperidine variants can significantly impact properties such as:

  • Hydrogen bonding potential, due to the additional oxygen atom in the morpholine ring

  • Lipophilicity, with the piperidine variant generally being more lipophilic

  • Ring conformation and flexibility, affecting the three-dimensional presentation of the molecule

  • Basicity of the nitrogen atom, which is influenced by the electronegative oxygen in the morpholine ring

Such structure-activity relationships are crucial in medicinal chemistry for optimizing compounds with desired pharmacological profiles.

Other Indole Derivatives in Research

The indole scaffold is widely utilized in pharmaceutical research due to its presence in numerous bioactive natural products and drugs. Several indole derivatives with various substitution patterns have been explored for their potential biological activities . While our target compound has a specific arrangement of substituents, variations in these substituents can lead to compounds with diverse biological properties.

Some related indole derivatives mentioned in the search results include:

  • 4-fluoro-6-methoxy-1H-indole-3-carboxylic acid, which features a different halogen (fluorine instead of bromine) and lacks the N-methyl and 2-(morpholin-4-ylmethyl) groups

  • 1-azabicyclo[2.2.2]octan-4-ylmethyl 5-propan-2-yloxy-1H-indole-3-carboxylate, which contains a different basic nitrogen-containing group and alkoxy substituent

These structural variations highlight the versatility of the indole scaffold and the potential for developing diverse compounds with tailored properties for specific applications.

Analytical Characterization Techniques

For comprehensive characterization of ethyl 6-bromo-5-methoxy-1-methyl-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate, various analytical techniques are typically employed. These methods provide essential information about the compound's identity, purity, and structural features.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation of organic compounds like our target molecule. For this indole derivative, both proton (¹H) and carbon (¹³C) NMR would provide valuable information about:

  • The chemical environment of hydrogen and carbon atoms

  • The connectivity between atoms

  • The presence and position of functional groups

  • The purity of the compound

Other spectroscopic techniques that would be valuable for characterization include:

  • Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern

  • Infrared (IR) Spectroscopy to identify functional groups such as the ester carbonyl, methoxy, and N-methyl groups

  • UV-Visible Spectroscopy to characterize the chromophoric properties of the indole system

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the compound and for separation purposes:

  • High-Performance Liquid Chromatography (HPLC) for purity determination and potential separation of isomers or related compounds

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for combined separation and identification

These analytical techniques collectively provide a comprehensive profile of the compound, ensuring its identity, purity, and structural integrity for research applications.

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